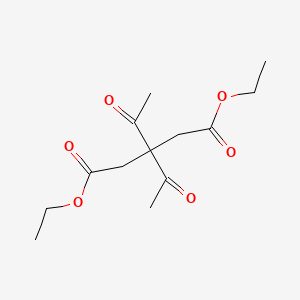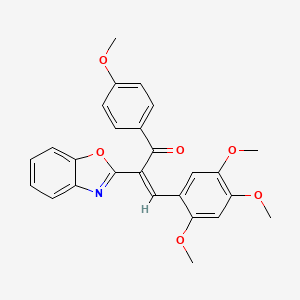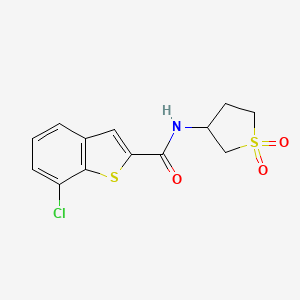
Diethyl 3,3-diacetylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3,3-diacetyl-, diethyl ester is an organic compound with the molecular formula C13H20O6. It is a derivative of pentanedioic acid, where two acetyl groups are attached to the third carbon, and both carboxyl groups are esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3,3-diacetyl-, diethyl ester typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 3,3-diacetylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 3,3-diacetyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 3,3-diacetyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which pentanedioic acid, 3,3-diacetyl-, diethyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The acetyl groups may also play a role in modifying the activity of enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanedioic acid, diethyl ester: A simpler ester derivative without the acetyl groups.
Pentanedioic acid, dimethyl ester: Another ester derivative with methyl groups instead of ethyl groups.
3,3-Dimethylpentanedioic acid, diethyl ester: A structurally similar compound with methyl groups instead of acetyl groups.
Uniqueness
Pentanedioic acid, 3,3-diacetyl-, diethyl ester is unique due to the presence of both acetyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
53727-78-9 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
diethyl 3,3-diacetylpentanedioate |
InChI |
InChI=1S/C13H20O6/c1-5-18-11(16)7-13(9(3)14,10(4)15)8-12(17)19-6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
RYMWVOMIZLPOEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B12166144.png)

![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12166156.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B12166157.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12166162.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166178.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B12166185.png)
![3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166188.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12166195.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B12166199.png)


![N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12166211.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B12166230.png)
